molecular formula C9H5F3N2O2 B1395558 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid CAS No. 784144-05-4

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No. B1395558
M. Wt: 230.14 g/mol
InChI Key: FBBGQODGGJJBTK-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, has been reported in various studies . For instance, two complexes were synthesized with isomeric ligands .


Molecular Structure Analysis

The molecular structure of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has been studied in various contexts .


Chemical Reactions Analysis

The chemical reactions involving 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been explored in the synthesis of various compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid have been studied in various contexts .

Scientific Research Applications

Agrochemical Industry

  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which include “5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid”, are primarily used in the protection of crops from pests .
  • Methods of Application : The specific methods of application are not detailed, but it is mentioned that more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes : The major outcome of using TFMP derivatives is the effective protection of crops from pests .

Pharmaceutical Industry

  • Summary of Application : Several TFMP derivatives are used in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
  • Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of β-secretase (BACE) inhibitors

  • Summary of Application : “5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid” is used as an intermediate in the synthesis of β-secretase (BACE) inhibitors .

Safety And Hazards

5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and its derivatives are promising. They are expected to find many novel applications in the future .

properties

IUPAC Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-4-2-6(8(15)16)14-7(4)13-3-5/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBGQODGGJJBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(NC2=NC=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716569
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

CAS RN

784144-05-4
Record name 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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